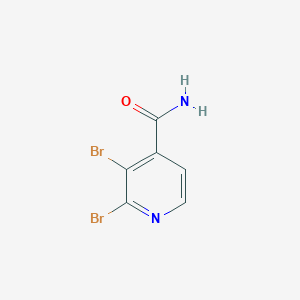
2,3-Dibromoisonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibromoisonicotinamide is a brominated derivative of isonicotinamide, characterized by the presence of two bromine atoms at the 2nd and 3rd positions of the isonicotinamide ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinamide typically involves the bromination of isonicotinamide. One common method includes the reaction of isonicotinamide with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions using industrial-grade reagents and solvents. The process is optimized for yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions: 2,3-Dibromoisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isonicotinamides can be formed.
Oxidation Products: Oxidized derivatives of isonicotinamide.
Reduction Products: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
科学研究应用
2,3-Dibromoisonicotinamide has found applications in several scientific domains:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
作用机制
The mechanism of action of 2,3-Dibromoisonicotinamide involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting key enzymes and interfering with DNA replication.
相似化合物的比较
Isonicotinamide: The parent compound, lacking the bromine atoms, with different reactivity and applications.
2-Bromoisonicotinamide: A mono-brominated derivative with distinct chemical properties.
Nicotinamide: Another isomer with the carboxamide group in a different position, widely known for its role in biological systems.
Uniqueness: 2,3-Dibromoisonicotinamide stands out due to the presence of two bromine atoms, which significantly alter its chemical reactivity and potential applications compared to its mono-brominated and non-brominated counterparts. This dual bromination enhances its ability to participate in diverse chemical reactions and increases its potential as a versatile intermediate in organic synthesis.
属性
分子式 |
C6H4Br2N2O |
|---|---|
分子量 |
279.92 g/mol |
IUPAC 名称 |
2,3-dibromopyridine-4-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,9,11) |
InChI 键 |
KFLHOQBAPNXSQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1C(=O)N)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


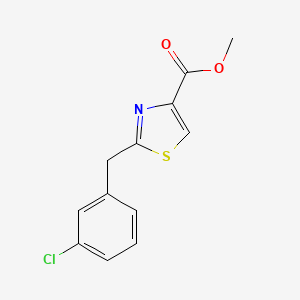

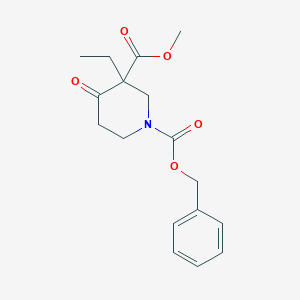
![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)
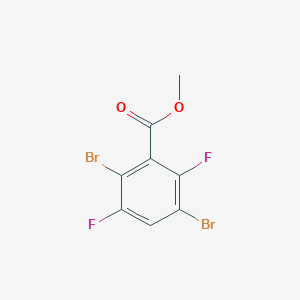
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)
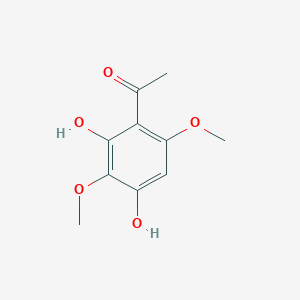
![6-Bromo-2,8-dimethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13666310.png)
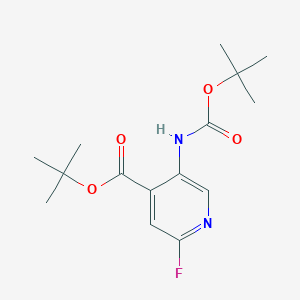
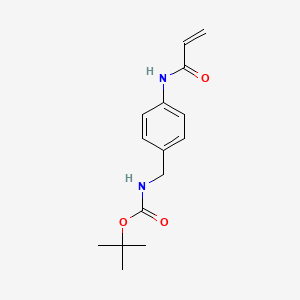
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)
